molecular formula C17H16N2O2 B14409431 (5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 87060-91-1

(5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione

Katalognummer: B14409431
CAS-Nummer: 87060-91-1
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: KICSTHVXIGSFGW-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of dihydropyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid with benzaldehyde under basic conditions, followed by reduction and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

(5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5S,6R)-1-Methyl-5,6-diphenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5S,6R)-5-Fluoro-6-hydroxydihydro-2,4(1H,3H)-pyrimidinedione
  • (5S,6R)-5,6-Dihydroxy-5-methyldihydro-2,4(1H,3H)-pyrimidinedione

Eigenschaften

CAS-Nummer

87060-91-1

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

(5S,6R)-1-methyl-5,6-diphenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-19-15(13-10-6-3-7-11-13)14(16(20)18-17(19)21)12-8-4-2-5-9-12/h2-11,14-15H,1H3,(H,18,20,21)/t14-,15-/m0/s1

InChI-Schlüssel

KICSTHVXIGSFGW-GJZGRUSLSA-N

Isomerische SMILES

CN1[C@H]([C@@H](C(=O)NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CN1C(C(C(=O)NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.